molecular formula C8H6ClNO5 B1323552 5-Chloro-3-methoxy-2-nitrobenzoic acid CAS No. 1017059-14-1

5-Chloro-3-methoxy-2-nitrobenzoic acid

Cat. No. B1323552
M. Wt: 231.59 g/mol
InChI Key: NUKXWIGUCWZDSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of different benzoic acid derivatives with various reagents. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to functionalized 4-hydroxyquinolines after the reduction of the nitro group . Similarly, the synthesis of 5-chloro-2-methoxybenzoates involves the use of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) . These methods could potentially be adapted for the synthesis of 5-Chloro-3-methoxy-2-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-3-methoxy-2-nitrobenzoic acid can be characterized by spectroscopic methods such as IR and NMR spectroscopy . The tautomeric equilibrium of functionalized 4-hydroxyquinolines, which are structurally related to the compound of interest, has been studied using NMR spectroscopy and computational methods . Crystal structures of related compounds, such as 3-chloro-2-nitrobenzoic acid with quinoline derivatives, have been determined, showing hydrogen-bonded interactions .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of the functional groups present in these molecules. For example, the chloro and nitro groups in 4-chloro-2-fluoro-5-nitrobenzoic acid allow for its use as a building block in solid-phase synthesis, leading to various heterocyclic scaffolds . The reactivity of these groups could provide insights into the potential chemical reactions of 5-Chloro-3-methoxy-2-nitrobenzoic acid, such as substitutions or reductions that could be used to synthesize other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their magnetic, spectral, and thermal properties, have been studied. For instance, the 5-chloro-2-methoxybenzoates of various metal ions have been synthesized and characterized, revealing information about their magnetic moments and thermal stabilities . These properties are influenced by the molecular structure and the nature of the substituents, which can be extrapolated to predict the properties of 5-Chloro-3-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Synthesis Applications

5-Chloro-3-methoxy-2-nitrobenzoic acid plays a role in the synthesis of various compounds. It has been used in the synthesis of complex heterocyclic compounds and derivatives. For instance, it has been instrumental in the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound with potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004). Additionally, it has been used in the development of a mononuclear silver(I) complex, which shows high cytotoxic properties to both normal and carcinoma cells (Wang & Shi, 2011).

Crystal Structure Analysis

Research on 5-Chloro-3-methoxy-2-nitrobenzoic acid has also focused on understanding its crystal structure. Studies like the crystallographic analysis of its interactions with quinoline derivatives provide insights into its structural properties and potential applications in designing new materials (Gotoh & Ishida, 2019).

Thermodynamic and Magnetic Properties

The compound has been studied for its thermodynamic and magnetic properties. Research on 5-chloro-2-methoxybenzoates of various metals, like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), provided valuable information about their magnetic susceptibilities and thermal stabilities, which is crucial in materials science (Bocian & Ferenc, 2002).

Environmental and Sensory Applications

In environmental science, derivatives of 5-Chloro-3-methoxy-2-nitrobenzoic acid have been used in detecting nitroaromatic compounds, which are crucial in explosives preparations. CdSe quantum dots capped with PAMAM-G(4) dendrimer, for example, have been synthesized for the detection of trace amounts of nitroaromatic compounds, demonstrating the compound's application in sensing technologies (Algarra, Campos, Miranda, & da Silva, 2011).

Antitumor Activity

Furthermore, studies have been conducted to explore the antitumor activity of metal complexes involving 5-Chloro-3-methoxy-2-nitrobenzoic acid. Complexes synthesized using this compound have shown promising results in inducing apoptosis in lung cancer and colon adenocarcinoma cells (Zhang, Chen, Tong, Sun, Dong, Song, & Wang, 2022).

Safety And Hazards

When handling 5-Chloro-3-methoxy-2-nitrobenzoic acid, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and ensure adequate ventilation. Avoid ingestion and inhalation .

properties

IUPAC Name

5-chloro-3-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-6-3-4(9)2-5(8(11)12)7(6)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKXWIGUCWZDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methoxy-2-nitrobenzoic acid

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